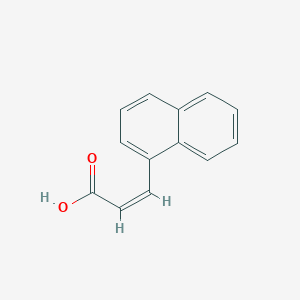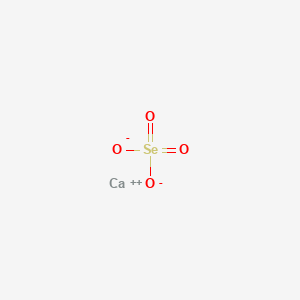
Siomycin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Siomycin A is a thiopeptide antibiotic isolated from the fermentation products of the bacterium Streptomyces sioyaensis. Thiopeptides are a class of natural product antibiotics characterized by their complex structures and diverse biological activities. This compound has garnered attention due to its potent antibacterial properties against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis .
科学的研究の応用
Siomycin A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the biosynthesis and chemical modification of thiopeptide antibiotics.
Biology: this compound has been shown to inhibit the growth of various human tumor cell lines by inducing apoptosis and affecting the cytoskeleton of tumor cells. It is also used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: this compound’s potent antibacterial properties make it a candidate for developing new antibiotics to treat drug-resistant bacterial infections.
Industry: this compound is used in the pharmaceutical industry for developing new antibiotics and anticancer agents.
作用機序
Target of Action
Siomycin A, a thiopeptide antibiotic, primarily targets the Forkhead box M1 (FOXM1) protein . FOXM1 is a transcription factor that plays a crucial role in cell cycle progression, DNA damage repair, and tumorigenesis . This compound selectively inhibits FOXM1 without affecting other members of the Forkhead box family . In addition to FOXM1, this compound also targets brain tumor stem cells partially through a Maternal Embryonic Leucine-Zipper Kinase (MELK)-mediated pathway .
Mode of Action
this compound interacts with its targets by downregulating their expression. For instance, it downregulates the expression of FOXM1 through inhibition of FOXM1 transcriptional activity . Similarly, this compound reduces MELK expression, thereby inhibiting tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FOXM1 signaling pathway. By inhibiting FOXM1, this compound disrupts the normal functioning of this pathway, leading to arrested self-renewal, decreased invasion, and induced apoptosis in cancer cells . In the context of brain tumor stem cells, this compound operates partially through a MELK-mediated pathway .
Result of Action
The primary result of this compound’s action is the inhibition of survival, proliferation, self-renewal, and invasion of cancer cells, particularly glioblastoma multiforme (GBM) cells . It induces apoptosis in these cells but has little or no effect on the growth of non-stem cells in GBM or normal neural stem/progenitor cells . In vivo, this compound significantly reduces tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the soil bacteria Streptomyces and Bacillus spp. produce thiopeptides , suggesting that the production and availability of this compound could be influenced by the presence and activity of these bacteria in the environment.
生化学分析
Biochemical Properties
Siomycin A interacts with various biomolecules in the cell. It has been reported to inhibit the oncogenic transcription factor, forkhead box M1 (FoxM1) . FoxM1 is overexpressed in a number of different carcinomas, and its expression is turned off in terminally differentiated cells . The reduced transcription activity of FoxM1 by this compound was reflected in the downregulation of protein and mRNA levels of FoxM1 and effects on downstream genes .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been found to inhibit the proliferation of human tumor cell lines of different origins . As the concentration of this compound increased, the cell density decreased gradually and cells exhibited a morphological change from spindle to spherical shape . Furthermore, this compound was able to selectively induce apoptosis of transformed but not normal cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits FoxM1, preventing the expression of FoxM1-regulated genes, which includes FoxM1 itself . This inhibition is a key initiating event for FoxM1 protein suppression . This compound, along with other proteasome inhibitors, hinders the proteasomal degradation of a negative regulator of FoxM1 (NRFM), which in return directly or indirectly inhibits the activity of FoxM1 as a transcription factor .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to inhibit the proliferative ability of a variety of human tumor cell lines over time . The cytoskeleton complexity and morphological changes were increased after administration of this compound . The percentage of apoptotic cells was significantly increased and the expression levels of certain proteins were downregulated by this compound .
Dosage Effects in Animal Models
In animal models, treatment with this compound has been shown to significantly prolong the survival period compared with control mice . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer.
Metabolic Pathways
It is known that this compound inhibits FoxM1, a transcription factor involved in cell cycle progression and proliferation .
Transport and Distribution
Given its ability to inhibit FoxM1, it is likely that this compound can penetrate cells and interact with intracellular targets .
Subcellular Localization
Given its ability to inhibit FoxM1, a nuclear transcription factor, it is likely that this compound can localize to the nucleus .
準備方法
Synthetic Routes and Reaction Conditions: Siomycin A is typically produced through fermentation processes involving Streptomyces sioyaensis. The fermentation broth is subjected to solvent extraction using chloroform or dioxane to recover the antibiotic . Additionally, water-soluble derivatives of this compound have been prepared by modifying its chemical structure to enhance its biological properties .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces sioyaensis under controlled conditions. The fermentation broth is then processed to extract and purify this compound. The use of elemental sulfur has been shown to stimulate this compound production during fermentation .
化学反応の分析
Types of Reactions: Siomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity and solubility.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound’s structure using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological properties and solubility. These derivatives are often more effective in inhibiting bacterial growth and have improved pharmacokinetic profiles .
類似化合物との比較
Thiostrepton: Another thiopeptide antibiotic with similar antibacterial properties.
Thiopeptin: Known for its antibacterial activity and structural similarity to Siomycin A.
Sporangiomycin: Shares a common mode of action with this compound and is used in similar applications.
特性
CAS番号 |
12656-09-6 |
|---|---|
分子式 |
C71H81N19O18S5 |
分子量 |
1648.9 g/mol |
IUPAC名 |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14-/t30-,31-,32+,33+,34+,38+,44+,46-,47-,48-,50-,51+,52+,70+,71+/m0/s1 |
InChIキー |
AKFVOKPQHFBYCA-KJULAZMPSA-N |
SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
異性体SMILES |
C/C=C\1/C2=N[C@H](CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H]4[C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N[C@H](C(=O)NC(=C)C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@]7(CCC(=N[C@@H]7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C)C(C)C)C(=C5)[C@H](C)O)C)[C@@](C)([C@@H](C)O)O |
正規SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
外観 |
White solid |
同義語 |
1-valine-2-(2,3-didehydroalanine)thiostrepton siomycin A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N'-(Bicyclo[2.2.1]heptan-2-yl)-N-(2-fluoroethyl)-N-nitrosourea](/img/structure/B79891.png)
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)






